molecular formula C8H5NO5 B016318 6-Nitropiperonal CAS No. 712-97-0

6-Nitropiperonal

Cat. No. B016318
CAS RN: 712-97-0
M. Wt: 195.13 g/mol
InChI Key: NRZWECORTTWSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-nitropiperonal involves reactions that highlight its versatility in organic chemistry. One common method includes the reaction of piperonal with nitric acid under controlled conditions to afford 6-nitropiperonal. A detailed synthesis approach involves the condensation of 6-nitropiperonal with amides, producing compounds with properties aligned with those obtained from piperonal itself, showcasing the reactivity of the nitro group in facilitating such transformations (Pandya & Varghese, 1941).

Molecular Structure Analysis

X-ray diffraction studies have elucidated the molecular structure of compounds derived from 6-nitropiperonal, revealing coplanar arrangements and the establishment of 2-D networks through hydrogen bonding. This structural insight underpins the molecular interactions and stability of these compounds, furthering our understanding of their chemical behavior (Dias et al., 2017).

Chemical Reactions and Properties

6-Nitropiperonal undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, its reaction with thiosemicarbazones and subsequent characterization demonstrate the electrophilic and nucleophilic centers within the molecule, offering a pathway to synthesize nitroaromatic thiosemicarbazones with specific electronic and spectroscopic properties (Dias et al., 2017).

Physical Properties Analysis

The physical properties of 6-nitropiperonal and its derivatives, such as density and solubility, play a crucial role in its application in synthesis and material science. For instance, the synthesis of 6-nitro-tetrafuroxano[b,d,b',d']biphenyl from 3,5,3′,5′-tetrahalogenobiphenyl, where 6-nitropiperonal serves as a precursor, illustrates the manipulation of physical properties to achieve desired outcomes in material synthesis (Boren & Zhiyuan, 1990).

Chemical Properties Analysis

The chemical properties of 6-nitropiperonal, such as its reactivity with various nucleophiles and electrophiles, are fundamental to its application in organic synthesis. Its interactions with copper complexes and the study of their antimicrobial properties exemplify the broad spectrum of chemical behavior that 6-nitropiperonal exhibits, facilitating the development of compounds with significant biological activity (Beckford & Webb, 2017).

Scientific Research Applications

  • Synthesis of New Compounds : 6-Nitropiperonal is used in the synthesis of new compounds such as 2-methyl-6,7-methylenedioxy-3-quinolyl ketone (Huang Cheng-hua, 2001), 2, 3 : 5, 6-Bismethylenedioxy, and 2, 3 : 6, 7-Bismethylenedioxyphenanthrene (H. Shirai & N. Oda, 1962).

  • Photochromic Tracing : It serves as a photochromic tracer for studying the axial dispersion of ethanol-glycerol mixtures in pilot-scale packed columns (P. Cevey & U. Stockar, 1985).

  • Formation of Nitroaromatic Thiosemicarbazones : Reacts with H2N NH C(S) NHR to form nitroaromatic thiosemicarbazones, which exhibit specific molecular arrangements and form 2-D networks (L. C. Dias et al., 2017).

  • Antimicrobial Properties : Derivatives of 6-Nitropiperonal, specifically thiosemicarbazones, have shown antimicrobial properties and strong binding to DNA gyrase and topoisomerase IV in microbes (F. Beckford & Kelsey R Webb, 2017).

  • Involvement in Mutagenesis : It is a main mutagen identified in the reaction of nitrite with piperine, which can lead to microbial mutagenesis (T. Osawa, M. Namiki & K. Namiki, 1982).

  • Role in Condensation Reactions : Used in condensation reactions with amides, yielding products with properties similar to piperonal but with higher yields in certain cases (K. C. Pandya & P. Varghese, 1941).

  • Application in PET Tracing : It's used in the synthesis of NCA 6-FDOPA, a PET tracer for assessing dopaminergic functions in the brain (G. Reddy et al., 1993).

  • Use in Cancer Research : 6-Nitrochrysene, a related compound, has shown activity as a mammary, colon, and lung carcinogen in rodent models (K. El-Bayoumy et al., 1993).

  • Asymmetric Synthesis : It has been utilized in the asymmetric synthesis of L-6-[18F]fluorodopa (C. Lemaire et al., 1991).

  • PhotoCORMs Development : Manganese complexes with 6-nitropiperonal thiosemicarbazone ligands are used as photoCORMs (light-activated carbon monoxide-releasing molecules) (H. Daniels et al., 2019).

Safety And Hazards

6-Nitropiperonal may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored under inert gas .

Future Directions

6-Nitropiperonal has potential applications in the field of materials science. For instance, it has been used in the synthesis of two novel light-degradable polyurethanes . These polymers could have potential applications in areas such as drug delivery .

properties

IUPAC Name

6-nitro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZWECORTTWSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221400
Record name 6-Nitropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropiperonal

CAS RN

712-97-0
Record name 6-Nitro-1,3-benzodioxole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitropiperonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 712-97-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 712-97-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitropiperonal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitropiperonal
Reactant of Route 2
Reactant of Route 2
6-Nitropiperonal
Reactant of Route 3
6-Nitropiperonal
Reactant of Route 4
Reactant of Route 4
6-Nitropiperonal
Reactant of Route 5
Reactant of Route 5
6-Nitropiperonal
Reactant of Route 6
6-Nitropiperonal

Citations

For This Compound
295
Citations
FA Beckford, KR Webb - Spectrochimica Acta Part A: Molecular and …, 2017 - Elsevier
… biologically active compound 6-nitropiperonal (NP… 6-nitropiperonal and various thiosemicarbazide units that were incorporated into the synthesis of four novel copper(II) 6-nitropiperonal …
Number of citations: 20 www.sciencedirect.com
NR Shenoy, ASU Choughuley, TK Shetty… - Journal of Agricultural …, 1992 - ACS Publications
… Both compounds probably undergo nitrosation followed by oxidation to form 6-nitropiperonal. Although the nitro derivative of MDCA has not been isolated, it might very well be formed …
Number of citations: 8 pubs.acs.org
MT Bogert, FR Elder - Journal of the American Chemical Society, 1929 - ACS Publications
… Experimental 6-Nitropiperonal was prepared by the process of Salway,2 with … The direct reduction of 6-nitropiperonal has been essayed … It has been shown that 6-nitropiperonal can …
Number of citations: 15 pubs.acs.org
D Jung, T Rust, K Völlmecke, T Schoppa, K Langer… - Polymer …, 2021 - pubs.rsc.org
… In this study, we report the synthesis of two novel light-degradable polyurethanes which are based on 6-nitropiperonal and differ in the implementation of the light-cleavable unit. …
Number of citations: 2 pubs.rsc.org
YS Ding, JS Fowler, AP Wolf - Journal of Labelled Compounds …, 1993 - Wiley Online Library
… 6-nitropiperonal or 6-nitropiperonal-D in a decay corrected radiochemical yield of 3-1 0% (EOB). 18F]FDA-a,a,p,P-D4 was prepared in 4 steps in a radiochemical yield of 16-20% (EOB) …
GN Reddy, M Haeberli, HF Beer… - Applied Radiation and …, 1993 - Elsevier
… 6-nitroverataldehyde and 6-nitropiperonal … in dry DMSO (17 mg/mL) or 6-nitropiperonal … The fluoride displacement of 6nitroveratraldehyde or 6-nitropiperonal …
Number of citations: 42 www.sciencedirect.com
C Lemaire, M Guillaume, R Cantineau… - International journal of …, 1991 - Elsevier
… After 18 F-fluorination of the two commercially available aldehydes either 6-nitroveratraldehyde or 6-nitropiperonal, the required alkylating [ 18 F]fluorobenzyl bromide derivative can be …
Number of citations: 50 www.sciencedirect.com
KC Pandya, PG Varghese - Proceedings of the Indian Academy of …, 1941 - Springer
The condensations of 6-nitropiperonal with amides have been studied. The products are in their properties in a line with the products obtained from piperonal itself. In the case of …
Number of citations: 1 link.springer.com
MA Avery, MS Verlander… - The Journal of Organic …, 1980 - ACS Publications
… Of these, the total synthesis using the commercially available starting material 6-nitropiperonal proved to be the optimum route. This compound was first converted to 2-nitro-4,5-…
Number of citations: 28 pubs.acs.org
C Lemaire, M Guillaume, R Cantineau, A Plenevaux… - 1990 - inis.iaea.org
… F-fluoro-L-dopa are a multi-step synthesis based on the nucleophilic displacement of nitro groups of two commercially available compounds: 6-nitroveratraldehyde and 6-nitropiperonal …
Number of citations: 11 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.